molecular formula C12H15NO2 B090976 Methyl 1-benzylazetidine-2-carboxylate CAS No. 18085-37-5

Methyl 1-benzylazetidine-2-carboxylate

Cat. No. B090976
CAS RN: 18085-37-5
M. Wt: 205.25 g/mol
InChI Key: CTFFWKWHYDAMKP-UHFFFAOYSA-N
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Description

Methyl 1-benzylazetidine-2-carboxylate is a compound that, while not directly synthesized or analyzed in the provided papers, is related to various heterocyclic and amino acid derivatives that have been synthesized and studied. The papers provided focus on the synthesis and characterization of several compounds with structural similarities or functional groups that are often seen in the synthesis of complex molecules, including those with azetidine rings.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from readily available substrates. For instance, a five-step synthesis starting from saccharin sodium salt was used to create a precursor for quaternary ammonium derivatives with potential antiosteoarthritis applications . Similarly, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates were synthesized through cyclocondensation reactions . Another study reported the synthesis of methyl 2-alkyl-3-(alkyl/aryl)-1-benzoylaziridine-2-carboxylates from α-alkyl β-amino acids, which could undergo ring expansion or opening to form polysubstituted amino acids . These methods demonstrate the versatility of synthetic approaches in creating complex molecules that could potentially be applied to the synthesis of methyl 1-benzylazetidine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical methods. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR, NMR, and X-ray diffraction, with theoretical calculations supporting the experimental data . The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed a thiophene ring with specific substituents and orientation, stabilized by hydrogen bonds . These studies provide insights into the structural aspects that could be relevant when analyzing the molecular structure of methyl 1-benzylazetidine-2-carboxylate.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of methyl 1-benzylazetidine-2-carboxylate. For instance, the Wittig olefination was used to synthesize cyclopropyl amino acids , while Michael additions and Diels–Alder reactions were employed to create cyclopropyl-containing amino acids . Intramolecular azo coupling was also explored for the synthesis of fused pyrrolopyridazine derivatives . These reactions highlight the potential transformations that could be applied to the azetidine ring or related structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are often determined by their molecular structure. For example, the crystal structure analysis provides information on the stability and potential reactivity of the compounds . Theoretical calculations, such as DFT, offer predictions about the electronic properties, which can be correlated with reactivity and physical properties . These analyses are crucial for understanding how methyl 1-benzylazetidine-2-carboxylate might behave under different conditions and how its properties could be fine-tuned for specific applications.

Scientific Research Applications

  • Chemical Synthesis

    • Methyl 1-benzylazetidine-2-carboxylate is a chemical compound with the CAS Number: 127382-20-1 . It is often used in chemical synthesis . The compound is typically stored at room temperature and has a molecular weight of 205.26 .
  • Fungicide Development

    • Methyl 1-benzylazetidine-2-carboxylate appears to have been used in the development of novel strobilurin fungicides . Strobilurin fungicides are a class of fungicides used to protect crops from fungal pathogens.
    • The compound was used as a building block in the design of these fungicides, based on the principle of biologically active splicing and the receptor target structure .
  • Biochemical Reagents

    • Methyl 1-benzylazetidine-2-carboxylate is listed as a biochemical reagent . Biochemical reagents are substances used in biochemistry and molecular biology research. The specific application of this compound in this field is not detailed in the sources I found.
  • Building Blocks in Biochemistry

    • This compound is also listed as a building block . In biochemistry, building blocks are often used in the synthesis of more complex molecules.
  • Molecular Simulations

    • It appears that this compound’s structure can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Pharmacokinetics

    • According to the data from Ambeed , this compound has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . This suggests potential applications in drug delivery or pharmaceutical research, although specific applications are not detailed in the sources I found.
  • Molecular Simulations

    • As mentioned earlier, the structure of this compound can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Safety And Hazards

The safety information for “Methyl 1-benzylazetidine-2-carboxylate” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

methyl 1-benzylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFFWKWHYDAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402709
Record name Methyl 1-benzylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzylazetidine-2-carboxylate

CAS RN

18085-37-5
Record name 1-Benzyl-2-(methoxycarbonyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzylazetidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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